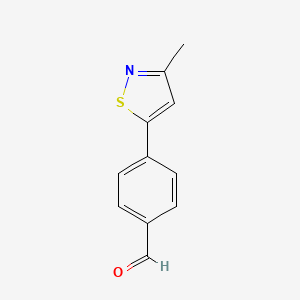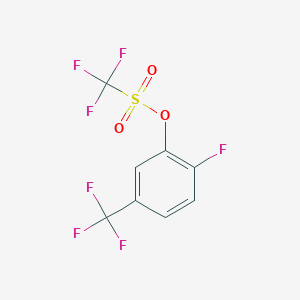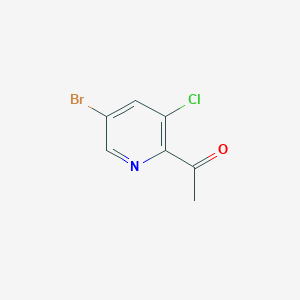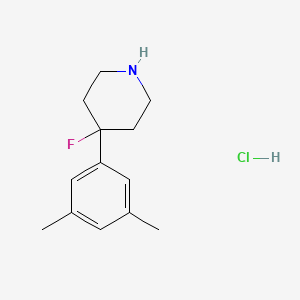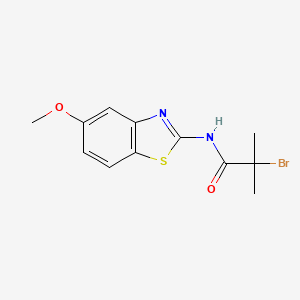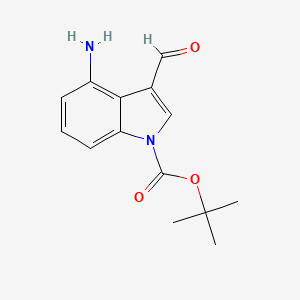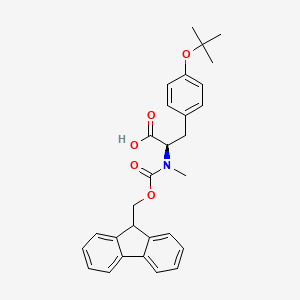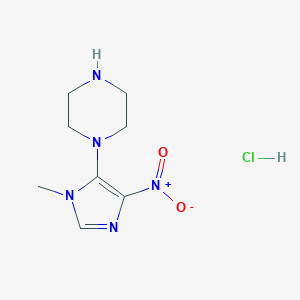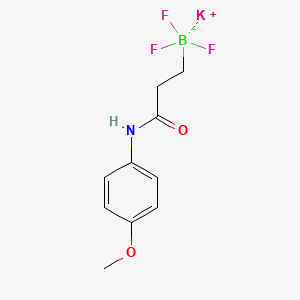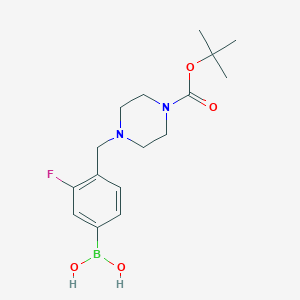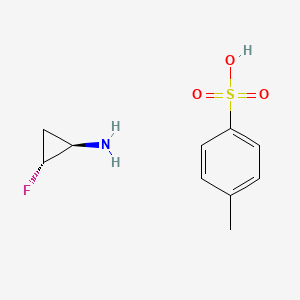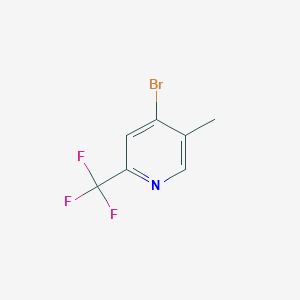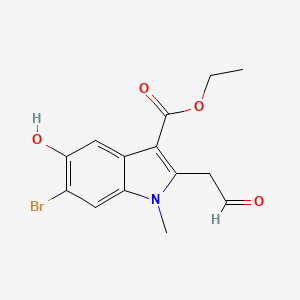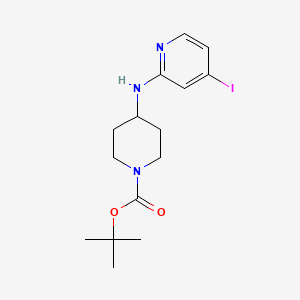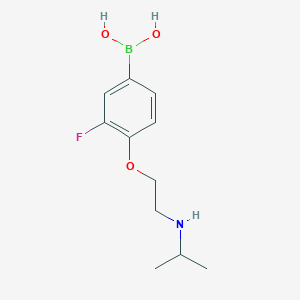
(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid
Overview
Description
“(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid” is a chemical compound used in scientific research . It exhibits perplexing properties and diverse applications, making it a valuable tool for studying various processes and reactions.
Synthesis Analysis
Boronic acids, including “(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid”, can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known . For example, boronic acids can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Molecular Structure Analysis
The molecular structure of “(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid” is represented by the formula C11H17BFNO3 . More detailed structural information may be available in specific scientific literature or databases.Chemical Reactions Analysis
Boronic acids, such as “(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid”, have been used in various chemical reactions. For instance, they can participate in Suzuki cross-coupling reactions with aryl and heteroaryl halides . They can also react with aryl aldehydes using a Ni catalyst to produce fluorodiarylmethanols .Scientific Research Applications
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : Boronic acids are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is particularly useful due to its mild conditions and tolerance for a variety of functional groups .
- Method : The Suzuki–Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring an organic group to the palladium .
- Results : This method has been used to create a wide variety of complex organic compounds, and is particularly useful in the synthesis of biologically active compounds .
-
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Field : Material Science
- Application : Fluorophenylboronic acids have been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Method : These compounds were synthesized using palladium-catalyzed cross-coupling reactions .
- Results : The resulting compounds have potential applications in the field of liquid crystal displays .
-
Coupling Reactions with Arenediazonium Tetrafluoroborates and Iodonium Salts
- Field : Organic Chemistry
- Application : 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates and iodonium salts .
- Method : These reactions typically involve the use of a palladium catalyst and are performed under mild conditions .
- Results : The products of these reactions can be used to synthesize a variety of complex organic compounds .
-
Synthesis of Biologically Active Terphenyls
- Field : Medicinal Chemistry
- Application : 4-Fluorophenylboronic acid can be used to synthesize novel biologically active terphenyls .
- Method : These compounds are typically synthesized using palladium-catalyzed cross-coupling reactions .
- Results : The resulting compounds have potential applications in the field of medicinal chemistry .
-
Synthesis of Antituberculosis Drugs
- Field : Medicinal Chemistry
- Application : Boronic acids have been used in the synthesis of antituberculosis drugs .
- Method : The specific methods of synthesis can vary, but often involve the use of palladium-catalyzed cross-coupling reactions .
- Results : The resulting compounds have potential applications in the treatment of tuberculosis .
-
Synthesis of Anticancer Drugs
- Field : Medicinal Chemistry
- Application : Boronic acids have been used in the synthesis of lactate dehydrogenase inhibitors for use against cancer cell proliferation .
- Method : The specific methods of synthesis can vary, but often involve the use of palladium-catalyzed cross-coupling reactions .
- Results : The resulting compounds have potential applications in the treatment of cancer .
-
Synthesis of PAI-1 Inhibitors
- Field : Medicinal Chemistry
- Application : Boronic acids have been used in the synthesis of nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition .
- Method : The specific methods of synthesis can vary, but often involve the use of palladium-catalyzed cross-coupling reactions .
- Results : The resulting compounds have potential applications in the treatment of diseases related to PAI-1 .
-
Synthesis of Antituberculosis Drugs
- Field : Medicinal Chemistry
- Application : Boronic acids have been used in the synthesis of PA-824 analogs for use as antituberculosis drugs .
- Method : The specific methods of synthesis can vary, but often involve the use of palladium-catalyzed cross-coupling reactions .
- Results : The resulting compounds have potential applications in the treatment of tuberculosis .
Future Directions
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the promising properties and applications of boronic acids, it is likely that their study will continue to be a significant area of research in medicinal chemistry .
properties
IUPAC Name |
[3-fluoro-4-[2-(propan-2-ylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO3/c1-8(2)14-5-6-17-11-4-3-9(12(15)16)7-10(11)13/h3-4,7-8,14-16H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXAAHZOYPURJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCNC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(2-(isopropylamino)ethoxy)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



